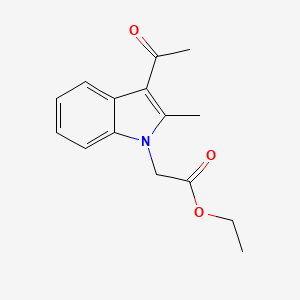

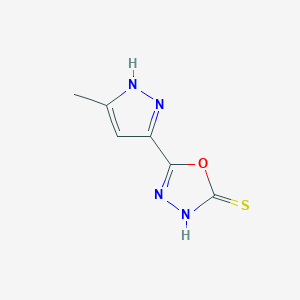

![molecular formula C20H24N2O3 B5152971 1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)

1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one], commonly known as HABA, is a synthetic compound that has been widely used in scientific research. HABA is a yellow powder that is soluble in organic solvents such as ethanol and chloroform. Its chemical formula is C26H28N2O3.

Mécanisme D'action

The mechanism of action of HABA is based on its ability to form a complex with proteins. HABA binds to the amino acid residues of proteins, resulting in a shift in the absorption spectrum of the compound. The amount of shift in the absorption spectrum is proportional to the amount of protein present in the sample. The complex formed between HABA and proteins is stable and can be measured using a spectrophotometer.

Biochemical and Physiological Effects

HABA has no known biochemical or physiological effects in humans. It is considered to be a non-toxic compound and has been used in a variety of scientific research applications without any reported adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using HABA in lab experiments is its high sensitivity and selectivity for proteins. HABA is able to detect proteins at concentrations as low as 1µg/mL. Another advantage is its ease of use and low cost compared to other protein quantification methods. However, HABA has some limitations, including its interference with certain detergents and reducing agents. In addition, HABA is not suitable for the quantification of proteins with low molecular weights.

Orientations Futures

There are several future directions for the use of HABA in scientific research. One potential application is in the development of new protein quantification methods that are more sensitive and selective than existing methods. Another potential application is in the development of new ligands for protein purification and separation. HABA has been used as a ligand for the purification of proteins, but there is potential for the development of new ligands with improved properties. Finally, HABA could be used in the development of new biosensors for the detection of proteins in biological samples. Biosensors based on HABA could have applications in medical diagnostics and environmental monitoring.

Méthodes De Synthèse

HABA can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with dimethylamine and 2,4-pentanedione. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The yield of HABA can be improved by using excess dimethylamine and 2,4-pentanedione.

Applications De Recherche Scientifique

HABA has been used in a variety of scientific research applications, including the determination of protein concentration, enzyme activity, and the binding of proteins to ligands. HABA is commonly used in the Bradford protein assay, which is a colorimetric assay used to determine the concentration of protein in a sample. HABA binds to the amino acid residues of proteins, resulting in a shift in the absorption spectrum of the compound.

Propriétés

IUPAC Name |

(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienoyl]-2-hydroxyphenyl]penta-2,4-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-21(2)14-7-5-12-18(23)16-10-9-11-17(20(16)25)19(24)13-6-8-15-22(3)4/h5-15,25H,1-4H3/b12-5+,13-6+,14-7+,15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDDTVNXWLJCA-IQGJCENESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=CC(=O)C1=C(C(=CC=C1)C(=O)C=CC=CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=C/C(=O)C1=C(C(=CC=C1)C(=O)/C=C/C=C/N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

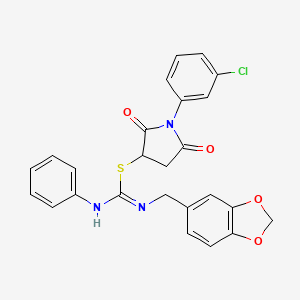

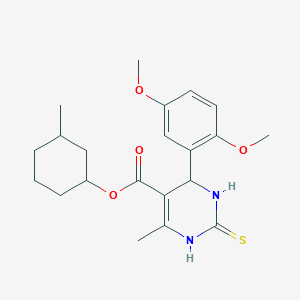

![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)

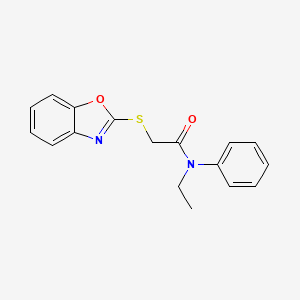

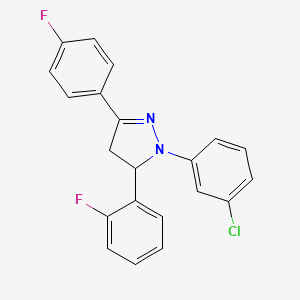

![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5152911.png)

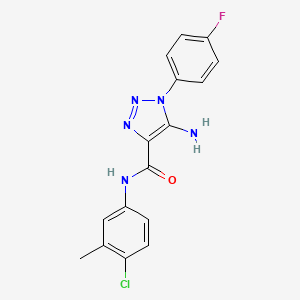

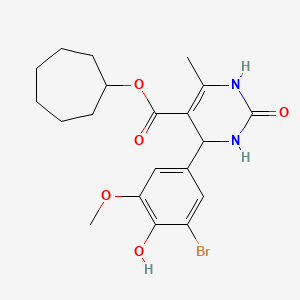

![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)

![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)

![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)

![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)